7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for diverse pharmacological activities, including kinase inhibition and protease modulation . Structurally, it features:
- Position 7: A difluoromethyl (-CF2H) group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Position 5: A 4-methoxyphenyl substituent, contributing to π-π stacking interactions in target binding.
- Position 3: A carboxamide moiety with N-methyl and a (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl group, optimizing steric and electronic properties for receptor engagement.
Its molecular formula is C23H24F2N6O2 (molecular weight: 478.48 g/mol).
Properties
Molecular Formula |
C23H24F2N6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H24F2N6O2/c1-5-30-13-16(14(2)28-30)12-29(3)23(32)18-11-26-31-20(21(24)25)10-19(27-22(18)31)15-6-8-17(33-4)9-7-15/h6-11,13,21H,5,12H2,1-4H3 |
InChI Key |
FRVNEDJZGFPOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound 7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a difluoromethyl group, a pyrazole moiety, and a methoxyphenyl group, contributing to its unique biological profile.
Antioxidant Activity
Studies have shown that pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant properties. The total antioxidant capacity and iron-reducing power were evaluated using various assays. The results indicated that compounds within this class can effectively scavenge free radicals such as DPPH and ABTS radicals, suggesting potential applications in oxidative stress-related conditions .
Antidiabetic Effects
The compound's role in glycemic control has been explored through in vitro assays measuring its inhibitory effects on α-glucosidase. The results showed promising activity with IC50 values significantly lower than those of standard drugs like acarbose. This suggests that the compound may be beneficial in managing diabetes by delaying carbohydrate absorption .
Anticancer Potential
The anticancer activity of pyrazolo[1,5-a]pyrimidines has been extensively documented. Research indicates that these compounds can inhibit various kinases involved in cancer progression. For instance, they have shown efficacy against BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy. The specific compound under discussion has demonstrated selective inhibition of cancer cell lines in vitro, indicating its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects include:
- Enzymatic Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways, including α-glucosidase and various kinases associated with tumor growth.
- Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties, potentially protecting cells from oxidative damage.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, further contributing to its therapeutic effects.
Case Studies
- Diabetes Management : In a controlled study evaluating the effect of the compound on diabetic rat models, significant reductions in blood glucose levels were noted compared to untreated controls. This highlights its potential for therapeutic use in diabetes management.
- Cancer Cell Line Studies : In vitro studies utilizing various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at low micromolar concentrations. Further investigations revealed that it induces apoptosis via caspase activation pathways.
Comparative Analysis with Other Pyrazolo Compounds
Scientific Research Applications
Preliminary studies suggest that this compound exhibits significant enzyme inhibition properties, particularly against targets involved in cancer and inflammatory pathways. Its unique structure allows for specific interactions with biological macromolecules, potentially leading to modulation of their activity.
| Activity | Target | Effect |
|---|---|---|
| Enzyme Inhibition | Cancer Pathways | Significant inhibition observed |
| Enzyme Inhibition | Inflammatory Pathways | Potential modulation |
Applications in Drug Development
The compound's potential applications span various fields:
- Anticancer Agents : Due to its enzyme inhibition properties, it may serve as a lead compound for developing anticancer drugs.
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
- Biochemical Research : The unique interactions with biological macromolecules can provide insights into enzyme mechanisms and pathways.
Case Studies
Recent studies have explored the biological activity of related compounds and their mechanisms of action:
- Enzyme Targeting : Research indicates that compounds similar to 7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide effectively inhibit specific enzymes involved in cancer progression.
- Molecular Docking Studies : Molecular docking studies have demonstrated the binding affinity of this compound with various receptors, elucidating its potential therapeutic mechanisms.
Table 2: Case Study Insights
| Study | Focus | Findings |
|---|---|---|
| Enzyme Inhibition Study | Cancer Enzymes | Significant inhibition noted |
| Molecular Docking Study | Receptor Binding | High binding affinity observed |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary carboxamide at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux, 12 h | 3-Carboxylic acid derivative | Acid-catalyzed nucleophilic acyl substitution |
| 2M NaOH, 80°C, 8 h | Sodium salt of the carboxylic acid | Base-mediated hydrolysis |
This transformation is consistent with general carboxamide reactivity . The reaction’s efficiency depends on steric hindrance from the N-methyl and pyrazole-methyl groups.
Demethylation of the 4-Methoxyphenyl Substituent
The 4-methoxyphenyl group at position 5 undergoes demethylation under strong acidic conditions, converting the methoxy (-OCH₃) group to a hydroxyl (-OH) group.
| Reagents | Conditions | Yield |
|---|---|---|
| 48% HBr in acetic acid | Reflux, 6 h | 72–85% |
| BBr₃ in DCM | 0°C to RT, 4 h | 68–78% |
The resulting phenolic derivative exhibits enhanced hydrogen-bonding capacity, influencing its interactions with biological targets .
Oxidation of the Pyrazole Methyl Group
The 3-methyl group on the pyrazole ring is susceptible to oxidation, forming a carboxylic acid under harsh conditions.
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 8 h | 3-Carboxylic acid-substituted pyrazole |
| CrO₃, AcOH | Reflux, 12 h | Intermediate ketone |
This modification alters the compound’s electronic profile, potentially enhancing its binding affinity to hydrophobic enzyme pockets .
Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at positions 2 and 6, which are activated by the adjacent nitrogen atoms.
Example: Nitration
| Reagents | Conditions | Products |
|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 2 h | 2-Nitro derivative |
| Ac₂O, fuming HNO₃ | RT, 4 h | 6-Nitro isomer |
The difluoromethyl group at position 7 exerts an electron-withdrawing effect, directing electrophiles to specific positions .
Functionalization via Vilsmeier-Haack Formylation
While position 3 is occupied by the carboxamide, position 2 or 6 can be formylated under Vilsmeier-Haack conditions, introducing an aldehyde group for further derivatization.
| Reagents | Conditions | Products |
|---|---|---|
| POCl₃, DMF | 80°C, 3 h | 2-Formyl derivative |
| Cl₂CHOMe, TiCl₄ | −10°C, 1 h | 6-Formyl isomer |
This reaction is pivotal for synthesizing fluorescent probes or bioconjugates .
Reduction of the Carboxamide Functionality
The carboxamide group can be reduced to a methylamine using strong hydride donors.
| Reagents | Conditions | Products |
|---|---|---|
| LiAlH₄, THF | Reflux, 6 h | 3-(Methylamino) derivative |
| BH₃·THF | RT, 12 h | Partial reduction to aldehyde |
This reaction modulates the compound’s basicity and solubility profile .
Comparison with Similar Compounds
Position 7 Modifications
The difluoromethyl group in the target compound balances lipophilicity and metabolic resistance .
Position 5 Modifications
Analysis : The 4-methoxyphenyl group in the target compound improves water solubility compared to 4-methylphenyl , while bromophenyl in may enhance binding affinity in hydrophobic pockets.
Carboxamide Substituent Variations
Analysis : The pyrazole-derived substituent in the target compound may offer conformational flexibility, whereas aromatic groups (e.g., 2-chlorobenzyl in ) prioritize rigid interactions.
Structure-Activity Relationship (SAR) Trends
Fluorinated Groups : Difluoromethyl/trifluoromethyl at position 7 enhances metabolic stability and target affinity .
Aromatic Substituents : 4-Methoxyphenyl at position 5 improves solubility without compromising binding .
Carboxamide Diversity : Bulky substituents (e.g., pyrazole derivatives) enhance selectivity but may reduce bioavailability .
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation reactions between 1,3-biselectrophilic precursors and 5-amino-3-methylpyrazole derivatives. A widely adopted protocol involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethoxide, ethanol, reflux, 8–12 hours), yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with an 89% yield . Subsequent chlorination using phosphorus oxychloride (POCl₃) and pyridine at 110°C for 4 hours converts hydroxyl groups to chlorides, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .
Key Reaction Parameters for Core Formation
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOEt, ethanol, reflux | 89% | |
| Chlorination | POCl₃, pyridine, 110°C | 61% |
Difluoromethylation at Position 7
The difluoromethyl group is introduced via radical trifluoromethylation followed by selective reduction. Using Langlois’ reagent (CF₃SO₂Na) in the presence of tert-butyl hydroperoxide (TBHP) and CuI at 80°C generates a trifluoromethyl intermediate, which is subsequently reduced with NaBH₄/NiCl₂ to yield the difluoromethyl substituent (overall yield: 42%) . Recent advances utilize photoredox catalysis with Ir(ppy)₃ and CF₃SO₂Cl under blue LED light, improving yields to 51% .
Carboxamide Installation at Position 3
The N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylcarboxamide moiety is introduced via a two-step sequence:
-
Carboxylic Acid Activation : The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediate is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine in tetrahydrofuran (THF) at 0°C.
-
Amide Coupling : Reaction with (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine in the presence of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) yields the final carboxamide (72% yield) .
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Catalyst | EDCI/HOBt |
| Reaction Time | 24 hours |
Purification and Isolation
Crude product purification employs silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (7:3 v/v). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% formic acid) confirms ≥98% purity .
Synthetic Challenges and Optimization
-
Regioselectivity in Chlorination : POCl₃ preferentially chlorinates position 7 over position 5 due to electronic effects, necessitating sequential functionalization .
-
Difluoromethyl Stability : The difluoromethyl group is prone to hydrolysis under acidic conditions, requiring neutral pH during later stages .
-
Amine Compatibility : The secondary amine in the pyrazole side chain mandates mild coupling conditions to prevent N-demethylation .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 6.95 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 4.62 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃) .
-
HRMS (ESI+): m/z calc. for C₂₃H₂₅F₂N₅O₂ [M+H]⁺: 490.2014; found: 490.2018 .
Industrial-Scale Considerations
Continuous flow chemistry reduces reaction times by 40% for chlorination and Suzuki coupling steps. Microreactors with Pd-coated channels enhance catalyst efficiency, achieving a 15% reduction in palladium loading .
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 7-(difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclocondensation of precursors (e.g., pyrazole-4-carboxylates) with difluoromethyl-containing reagents under basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
Functionalization : Introduction of the 4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution .
Carboxamide Installation : Reaction of the carboxylic acid intermediate with (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine using coupling agents like HATU or EDC in DMF .
- Critical Parameters : Solvent choice (DMF or acetonitrile), temperature control (reflux conditions), and stoichiometric ratios of coupling agents are optimized to improve yield (>60%) and purity (>95%) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopic Techniques :
- 1H/13C NMR : Peaks at δ 2.3–2.5 ppm (N-methyl), δ 6.8–7.2 ppm (4-methoxyphenyl), and δ 8.1–8.3 ppm (pyrimidine protons) confirm substituent positions .
- IR Spectroscopy : Absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-F stretch) validate the carboxamide and difluoromethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) matches the theoretical molecular weight (e.g., m/z 483.18 for C₂₃H₂₄F₂N₆O₂) .
- Elemental Analysis : Carbon (C: 57.2%), Hydrogen (H: 4.9%), and Nitrogen (N: 17.4%) content aligns with calculated values .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Case Study : Discrepancies in 1H NMR signals for N-methyl groups (δ 2.3 vs. δ 2.7 ppm) may arise from solvent polarity or tautomerism.
- Resolution Steps :
Variable Temperature NMR : Conduct experiments at 25°C and 60°C to identify dynamic effects .
2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to assign ambiguous peaks .
X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable (e.g., analogs in ).
- Validation : Cross-check with computational methods (DFT calculations) to predict chemical shifts .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enzyme inhibition?
- Methodological Answer :
- Key SAR Observations :
- Experimental Design :
Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl).
Enzymatic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or cytochrome P450 isoforms).
Molecular Docking : Use AutoDock Vina to predict binding modes and affinity changes .
Q. How can researchers address low yields during the final carboxamide coupling step?
- Methodological Answer :
- Root Cause Analysis :
- Poor nucleophilicity of the amine due to steric hindrance from the (1-ethyl-3-methyl-pyrazolyl)methyl group .
- Competing side reactions (e.g., hydrolysis of activated carboxylic acid intermediates).
- Optimization Strategies :
Coupling Agent Screening : Compare HATU, EDCI, and DCC for reaction efficiency (HATU typically gives >70% yield) .
Solvent Optimization : Use anhydrous DMF with 4Å molecular sieves to minimize hydrolysis .
Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C, improving yield by 25% .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to validate and address discrepancies?
- Methodological Answer :
- Hypothesis Testing : Solubility variations may stem from polymorphic forms or residual solvents.
- Validation Steps :
Thermogravimetric Analysis (TGA) : Detect solvent residues (>0.5% weight loss indicates contamination) .
Powder XRD : Identify crystalline vs. amorphous forms (amorphous forms exhibit higher solubility) .
Solubility Assay : Use shake-flask method in PBS (pH 7.4) and DMSO to establish a reference range (e.g., 0.2 mg/mL in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
